molecular formula C7H9F3N4 B1480779 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097982-55-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480779
CAS No.: 2097982-55-1
M. Wt: 206.17 g/mol
InChI Key: GETFULKYHRQVMJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a pyrazole-derived carboximidamide featuring an ethyl group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrazole ring. The trifluoromethyl group contributes to electron-withdrawing effects, improving metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETFULKYHRQVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation via Cyclocondensation Reactions

The foundational approach to synthesizing substituted pyrazoles, including trifluoromethyl-substituted variants, is the cyclocondensation reaction between hydrazine derivatives and appropriate carbonyl-containing compounds such as α,β-unsaturated ketones or acetylenic ketones.

  • Hydrazine Derivatives as Nucleophiles: Hydrazine or substituted hydrazines act as bidentate nucleophiles attacking electrophilic carbonyl groups, leading to pyrazoline intermediates that can be oxidized to pyrazoles.
  • Acetylenic and α,β-Ethylenic Ketones: These ketones react with hydrazines under reflux or catalytic conditions to form pyrazoles with trifluoromethyl groups often introduced via the ketone substrate or hydrazine substituent.
  • Regioselectivity: The reaction may yield regioisomeric mixtures, but selectivity can be influenced by reaction conditions, choice of hydrazine, and catalysts (e.g., copper triflate, ionic liquids) to favor the desired 1-ethyl-3-(trifluoromethyl) substitution pattern.

Example Reaction Scheme:

Step Reactants Conditions Products Yield (%)
1 Hydrazine derivative + trifluoromethyl-substituted α,β-unsaturated ketone Ethanol, reflux, catalytic copper triflate + ionic liquid Pyrazoline intermediate ~80-90
2 In situ oxidation (air or mild oxidant) Room temperature 1,3,5-trisubstituted pyrazole 70-88

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

An alternative and efficient method involves 1,3-dipolar cycloaddition of diazo compounds (e.g., ethyl α-diazoacetate) with alkynes bearing trifluoromethyl substituents.

  • This method affords pyrazole-5-carboxylate derivatives in good yields (~89%) under mild catalytic conditions (e.g., zinc triflate).
  • The cycloaddition is regioselective and can be adapted to introduce the trifluoromethyl group at the 3-position of the pyrazole ring.
  • The resulting pyrazoline intermediates are then oxidized to the aromatic pyrazole core.

One-Pot Synthesis via In Situ Formation of Carbonyl Derivatives

  • Some methods generate carbonyl intermediates in situ from ketones and diethyl oxalate, which then undergo cyclocondensation with arylhydrazines to yield pyrazole carboximidamides.
  • This approach provides good regioselectivity and yields (60–99%) and is practical for synthesizing 3,5-substituted pyrazoles with trifluoromethyl groups.
  • The method allows for variation in substituents, including the ethyl group at N1, by selecting appropriate hydrazine derivatives.

Functionalization of Pyrazole Core: Introduction of Carboximidamide Group

  • The carboximidamide group (-C(=NH)NH2) is introduced by reacting pyrazole derivatives bearing suitable leaving groups or activated positions with aminoguanidine or related amidine precursors.
  • Acid-addition salts of aminoguanidine (e.g., hydrochloride) are commonly used in polar solvents such as methanol, ethanol, or DMF.
  • Catalytic hydrogenation or reduction steps may be employed to convert nitro or other precursor groups to amines before amidine formation.
  • Typical catalysts include palladium on carbon or platinum oxide under mild hydrogen pressure.

Regioselective Synthesis and Separation of Isomers

  • The synthesis often yields regioisomeric mixtures of pyrazoles substituted at the 3- or 5-position with trifluoromethyl groups.
  • Separation techniques based on boiling point versus pressure diagrams have been developed to isolate pure regioisomers.
  • Flow reactor lithiation methods and bromination with N-bromosuccinimide (NBS) enable selective functionalization at the 4-position, facilitating further derivatization of the pyrazole ring.

Reaction Conditions and Solvent Effects

  • Common solvents: ethanol, methanol, tetrahydrofuran (THF), dimethylformamide (DMF), acetic acid.
  • Temperature: Reactions typically proceed under reflux (60–80 °C) or mild heating; some steps occur at room temperature.
  • Catalysts: Copper triflate, zinc triflate, palladium-carbon, and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improve yields and selectivity.
  • Reaction times vary from 30 minutes to several hours depending on step and scale.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Typical Yield Notes
Cyclocondensation of hydrazines with α,β-unsaturated/trifluoromethyl ketones Hydrazine derivatives, trifluoromethyl ketones Ethanol, reflux, Cu(OTf) catalyst, ionic liquids High regioselectivity, scalable 70-88% May produce regioisomer mixtures
1,3-Dipolar cycloaddition of diazocarbonyl compounds Ethyl α-diazoacetate, trifluoromethyl alkynes Triethylamine, Zn(OTf)2 catalyst Mild conditions, good yields ~89% Useful for pyrazole-5-carboxylates
In situ carbonyl formation and cyclocondensation Ketones, diethyl oxalate, arylhydrazines Acetic acid, iodine catalyst One-pot, practical 60-99% Suitable for 3,5-substituted pyrazoles
Functionalization with aminoguanidine salts Pyrazole derivatives, aminoguanidine hydrochloride Methanol, catalytic hydrogenation Efficient amidine introduction Variable Requires reduction steps
Regioisomer separation and flow lithiation Pyrazole regioisomer mixtures Distillation, flow reactor lithiation Pure regioisomers, further functionalization High Enables 4-position substitution

Research Findings and Observations

  • The cyclocondensation approach remains the most widely used and versatile method for preparing trifluoromethyl-substituted pyrazoles, including 1-ethyl-3-(trifluoromethyl)-1H-pyrazole derivatives.
  • Catalytic systems using copper triflate and ionic liquids enhance yields and allow catalyst reuse without significant activity loss.
  • The 1,3-dipolar cycloaddition method offers a straightforward route to pyrazole-5-carboxylates, which are key intermediates for carboximidamide synthesis.
  • Functional group transformations such as bromination and lithiation enable selective substitution at various positions on the pyrazole ring, facilitating the introduction of the carboximidamide group at the 5-position.
  • Careful control of reaction conditions and purification techniques is critical to obtain high regioselectivity and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

The pyrazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of pyrazole, including 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, exhibit significant antibacterial and antifungal activities. For example, compounds derived from this scaffold have shown effectiveness against various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Case Study:
A study synthesized a series of pyrazole derivatives, revealing that certain compounds demonstrated minimal inhibitory concentrations (MIC) as low as 12.5 mg/mL against multiple microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of active research. Various studies have identified significant antiproliferative effects of these compounds on different cancer cell lines, including breast, lung, and colon cancers. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study:
One research project focused on synthesizing substituted pyrazoles and testing their effects on human ovarian adenocarcinoma A2780 cells and human lung carcinoma A549 cells. The findings revealed that specific compounds led to substantial growth inhibition, suggesting their viability as anticancer agents .

Fungicidal Activity

The compound's efficacy as a fungicide has been investigated, particularly against phytopathogenic fungi. Research has shown that pyrazole derivatives can inhibit the growth of harmful fungi affecting crops, thus presenting a potential for agricultural use.

Data Table: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiEC50 (μg/mL)
Compound AFusarium oxysporum1.638
Compound BBotrytis cinerea2.432
Compound CRhizoctonia solani2.182

These results underscore the promise of this compound in developing effective agricultural fungicides .

Polymer Chemistry

The unique properties of pyrazole compounds have led to their exploration in materials science, particularly in polymer chemistry. Their ability to act as cross-linking agents or additives in polymer formulations can enhance material properties such as thermal stability and mechanical strength.

Case Study:
Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can improve resistance to thermal degradation while maintaining flexibility and strength. This application is particularly relevant in developing advanced materials for industrial uses .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Carboximidamide Derivatives

Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) CAS Number Key Properties/Findings
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Ethyl Trifluoromethyl ~235.16 (estimated) Not Available Enhanced lipophilicity (vs. methyl); strong electron-withdrawing effects from -CF₃
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Methyl Trifluoromethyl 221.15 4455-13-4 Lower lipophilicity than ethyl analog; 90% purity (Enamine Ltd.)
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide 2-Fluoroethyl Trifluoromethyl 253.16 2098107-32-3 Fluorine enhances metabolic stability; potential diagnostic/therapeutic applications
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide - Phenyl + 4-Cl-phenyl 327.80 Not Available Dual phenyl rings with chloro substituent; likely improved receptor binding
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine Hexyl 4-(Trifluoromethyl)phenyl 355.35 Not Available Oxadiazole ring instead of carboximidamide; synthesized via cyclization (82% yield)

Physicochemical and Functional Properties

  • Lipophilicity : The ethyl group increases logP compared to methyl analogs, improving membrane permeability .
  • Electron Effects : The -CF₃ group reduces electron density at the pyrazole core, enhancing resistance to oxidative degradation .
  • Purity and Characterization : Commercial analogs (e.g., 1-methyl variant) are available at 90–95% purity, characterized by NMR, IR, and elemental analysis .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethyl group and a trifluoromethyl substituent, which enhances its lipophilicity and potential biological interactions. The carboximidamide functional group is crucial for its biological activity, particularly in modulating enzyme interactions.

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with studies indicating significant inhibition of growth at specific concentrations.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, with potential applications in cancer therapy.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation in various models.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of this compound against different pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Salmonella spp.62.5 µg/mL
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL

In a study by Andressa C. de Albuquerque et al., the compound inhibited 90% of tested Salmonella strains at a MIC of 62.5 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of the compound were assessed using various cancer cell lines. Notably:

  • MCF-7 Cell Line : The compound induced apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM.
  • In Vivo Studies : Tumor-bearing mice treated with the compound exhibited suppressed tumor growth compared to control groups .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The carboximidamide moiety may interact with key enzymes involved in cellular signaling pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
  • Biofilm Disruption : Inhibition of biofilm formation in bacterial pathogens, enhancing susceptibility to other antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Efficacy : A study involving MCF cell lines demonstrated that treatment with the compound led to significant apoptosis, indicating its potential as an anticancer therapeutic .
  • Antimicrobial Testing : A comparative study showed that the compound exhibited stronger antimicrobial properties than traditional antibiotics against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. Ethyl groups are introduced using alkylating agents like ethyl iodide under basic conditions .
  • Step 2 : Carboximidamide installation via nucleophilic substitution or condensation reactions. Hydroxylamine derivatives are critical for introducing the amidine group, requiring anhydrous conditions and catalysts like copper sulfate to stabilize intermediates .
  • Optimization : Solvents (e.g., THF/water mixtures) and catalysts (e.g., sodium ascorbate for click chemistry) are selected to balance reactivity and purity. Yields >70% are achievable with rigorous temperature control (50–80°C) and inert atmospheres .

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : The trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and ethyl substituents (triplet at δ 1.2–1.4 ppm for CH3, quartet for CH2) are diagnostic. The carboximidamide proton appears as a broad singlet (δ 8.5–9.5 ppm) due to hydrogen bonding .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks with accurate mass matching the molecular formula (C8H10F3N5). Fragmentation patterns confirm the pyrazole backbone and substituent stability .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%), with retention times calibrated against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from:

  • Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions at higher temperatures. Solvent screening (e.g., THF vs. acetonitrile) is critical for scalability .
  • Catalyst Loading : Copper-catalyzed reactions require precise stoichiometry (1–5 mol%) to avoid over-stabilization of intermediates, which reduces carboximidamide formation efficiency .
  • Workflow Adjustments : Implementing inline FTIR or reaction calorimetry monitors intermediate formation in real-time, enabling dynamic optimization of reaction parameters .

Q. What strategies mitigate competing side reactions during carboximidamide functionalization?

  • Protecting Groups : Temporarily masking the amidine group with Boc (tert-butoxycarbonyl) prevents undesired nucleophilic attacks during subsequent steps. Deprotection is achieved via mild acid treatment (e.g., TFA) .
  • Temperature Control : Maintaining reactions below 60°C minimizes decomposition of the trifluoromethyl group, which is prone to hydrolytic defluorination under harsh conditions .
  • Byproduct Analysis : LC-MS identifies common impurities (e.g., hydrolyzed carboximidic acid), guiding purification via column chromatography or recrystallization .

Q. How can computational modeling inform the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases or cytochrome P450 isoforms). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .
  • DFT Calculations : Density functional theory evaluates the electronic effects of substituents on the pyrazole ring. For example, ethyl groups increase electron density at C5, modulating reactivity in cross-coupling reactions .
  • ADMET Predictions : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~2.5), guiding structural modifications to improve metabolic stability .

Methodological Challenges and Solutions

Q. Addressing Isomeric Byproducts in Pyrazole Derivatives

  • Chromatographic Separation : Chiral columns (e.g., Chiralpak IA) resolve enantiomers arising from asymmetric carboximidamide substitution. Mobile phase additives (e.g., 0.1% formic acid) enhance resolution .
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns regiochemistry, particularly when substituents (e.g., ethyl vs. methyl) cause ambiguous NMR signals .

Q. Stability Testing Under Physiological Conditions

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. LC-MS monitors degradation products (e.g., hydrolysis to carboxylic acid). Trifluoromethyl groups confer stability, with <10% degradation observed .
  • Photostability : UV-Vis spectroscopy assesses decomposition under light exposure (λ = 254 nm). Opaque storage containers and antioxidants (e.g., BHT) are recommended for long-term stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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